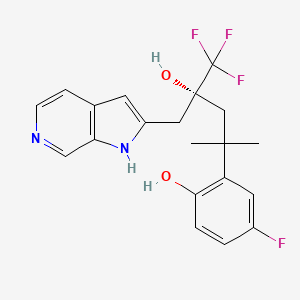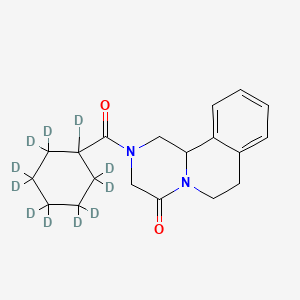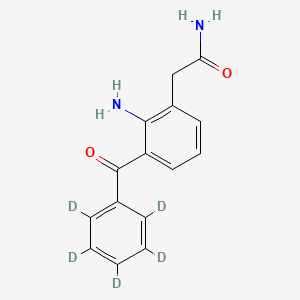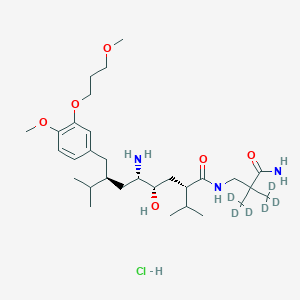
(S)-(-)-Propranolol hydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
More active enantiomer of the β-adrenoceptor antagonist propranolol.
科学的研究の応用
Treatment of Infantile Hemangiomas
(S)-(-)-Propranolol hydrochloride has been proven effective in treating infantile hemangiomas (IHs). Research demonstrates that this medication can halt the growth of IHs, resulting in significant reductions in volume, color, and elevation of these benign tumors. Notably, a study found that propranolol hydrochloride, administered orally at 2 mg/kg per day, effectively reduced the size and appearance of IHs in infants and children up to 5 years old, without significant adverse effects like hypoglycemia, hypotension, or bradycardia. The study underlines the efficacy and safety of (S)-(-)-Propranolol hydrochloride in treating IHs, potentially minimizing the risk of disfigurement in affected infants and children (Hogeling et al., 2011). Another study supported these findings, emphasizing propranolol's superiority over classical therapies like pulsed dye laser and cryosurgery for treating proliferating infantile hemangiomas (Kagami et al., 2013).
Chemosynthesis Research
Considerable research has been dedicated to synthesizing (S)-(-)-Propranolol hydrochloride through novel and industrially viable methods. A comprehensive review highlights the importance of (S)-(-)-Propranolol hydrochloride as a β-blocker with successful clinical trials for conditions like hypertension, angina, and arrhythmia, making it a focal point for chemical scientists aiming to synthesize it efficiently (Qian Jie, 2008).
Environmental Toxicology
The enantiospecific toxicity of (S)-(-)-Propranolol hydrochloride has been explored, especially concerning its effects on aquatic organisms. Research indicates that while the (S)-enantiomer is the most active form in mammals, its specific toxicity to aquatic life like Daphnia magna and Pimephales promelas requires further study. The research also delves into the differing responses of these aquatic organisms to the enantiomers of propranolol, contributing to our understanding of chiral pharmaceutical pollutants in the environment (Stanley et al., 2006).
Drug Interaction and Formulation Studies
Studies have also focused on the interaction of (S)-(-)-Propranolol hydrochloride with other drugs and its formulation for various therapeutic applications. For instance, the interaction between (S)-(-)-Propranolol hydrochloride and paracetamol has been assessed in vitro and in vivo, revealing significant insights into their pharmacokinetic relationship and implications for treating conditions like migraine (Thejaswini et al., 2015). Additionally, research into the formulation of (S)-(-)-Propranolol hydrochloride-loaded mucoadhesive microspheres presents potential advancements in the treatment of conditions like hypertension and cardiac arrhythmias, offering sustained therapeutic effects and improved bioavailability (Patel et al., 2010).
特性
製品名 |
(S)-(-)-Propranolol hydrochloride |
|---|---|
分子式 |
C16H21NO2.HCl |
分子量 |
295.81 |
同義語 |
(S)-(-)-1-[(1-methylethyl)amino]-3-(1-naphthalenyloxy)-2-propanol hydrochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





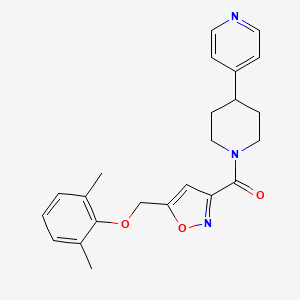
![4-(1,3-Dihydroxypropan-2-yl)-6-methoxypyrido[2,3-b]pyrazin-3(4H)-one](/img/structure/B1139422.png)
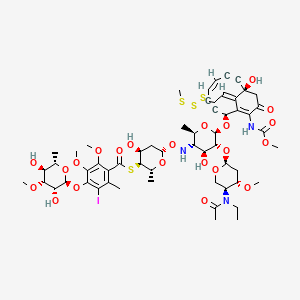
![5-N-(6-aminohexyl)-7-N-benzyl-3-propan-2-ylpyrazolo[1,5-a]pyrimidine-5,7-diamine](/img/structure/B1139426.png)

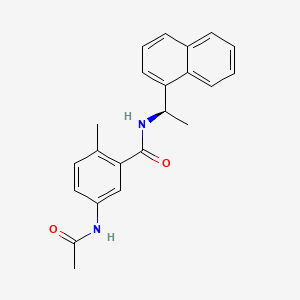
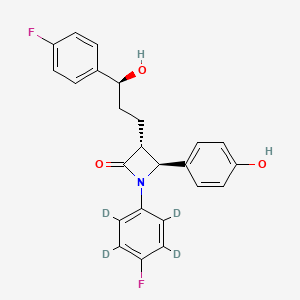
![4-(5-Amino-2-(pyridin-3-yl)thiazolo[5,4-d]pyrimidin-7-yl)-N-(p-tolyl)piperazine-1-carboxamide](/img/structure/B1139432.png)
